5,6-Dibromo-benzo[d]isoxazol-3-ol
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Overview
Description
5,6-Dibromo-benzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol typically involves the bromination of benzo[d]isoxazol-3-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-benzo[d]isoxazol-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
5,6-Dibromo-benzo[d]isoxazol-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-benzo[d]isoxazol-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazol-3-ol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
6-Bromobenzo[d]isoxazol-3-amine: Contains a bromine atom and an amine group, offering different reactivity and applications.
Uniqueness
The dual bromination enhances its ability to participate in substitution reactions and increases its binding affinity in biological systems .
Properties
Molecular Formula |
C7H3Br2NO2 |
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Molecular Weight |
292.91 g/mol |
IUPAC Name |
5,6-dibromo-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3Br2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11) |
InChI Key |
NKMPRWFJFAHYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)ONC2=O |
Origin of Product |
United States |
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